5-Methyl-3-(methylthio)-1,2,4-triazine
Overview
Description
5-Methyl-3-(methylthio)-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylthio)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylthio-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(methylthio)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-(methylthio)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(methylthio)-1,2,4-triazine involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound may also interact with specific proteins and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
1,2,4-Triazole: Known for its wide range of biological activities, including antimicrobial and antifungal properties.
1,3,4-Thiadiazole: Exhibits potent antimicrobial and antifungal activities.
Triazine Derivatives: Various triazine derivatives are used in agriculture as herbicides and in medicine for their therapeutic properties.
Uniqueness: 5-Methyl-3-(methylthio)-1,2,4-triazine stands out due to its unique combination of a methylthio group and a triazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-3-methylsulfanyl-1,2,4-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-4-3-6-8-5(7-4)9-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYORHJBOQKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500622 | |
Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28735-24-2 | |
Record name | 5-Methyl-3-(methylsulfanyl)-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3-(methylsulfanyl)-1,2,4-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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